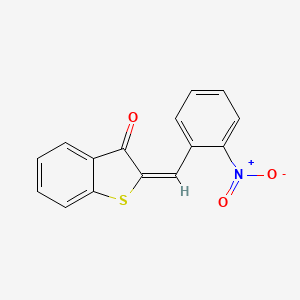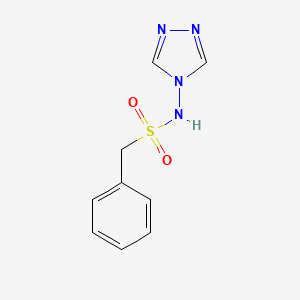![molecular formula C19H26F2N2O3 B5509367 9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)
9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of compounds known as 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been prepared for antihypertensive screening. These compounds demonstrate significant biological activity, with variations in substituents affecting their potency (Clark et al., 1983).
Synthesis Analysis
The synthesis of related spirolactam derivatives, including those with hydroxyethyl groups, often involves multi-step routes. For example, a four-step route has been described for the synthesis of a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, showcasing the complexity and efficiency of these synthetic pathways (Pardhasaradhi et al., 1998).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, incorporating nitrogen atoms within the framework. This structure has been explored for its potential in various chemical and pharmacological applications, with modifications leading to diverse biological activities (Blanco‐Ania et al., 2017).
Chemical Reactions and Properties
Diazaspiro compounds undergo a variety of chemical reactions, influenced by their unique molecular framework. The presence of nitrogen atoms and the spirocyclic structure allows for reactions such as aminomethylation, which has been utilized to synthesize novel derivatives with potential biological activity (Khrustaleva et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystallinity, are crucial for their application in medicinal chemistry. These properties are often determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and crystallography to understand the compound's behavior in different environments (Zeng et al., 2021).
Applications De Recherche Scientifique
Antihypertensive Applications
The compound has been prepared and screened for antihypertensive activity in the spontaneously hypertensive rat (SHR) model. The parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potent antihypertensive effects, primarily due to peripheral alpha 1-adrenoceptor blockade. This suggests potential applications of similar compounds in managing hypertension (Clark et al., 1983).
Synthesis and Bioactivity of Derivatives
The aminomethylation of Guareschi imides led to the synthesis of 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives, indicating a pathway for creating bioactive compounds with potential therapeutic applications (Khrustaleva et al., 2017).
Catalytic Synthesis Innovations
A one-pot, multi-component reaction catalyzed by Et3N facilitated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This methodological advancement could simplify the synthesis of complex spirocyclic compounds for various scientific applications (Li et al., 2014).
Therapeutic Potentials
1,9-Diazaspiro[5.5]undecanes have been reviewed for their biological activity, demonstrating potential for treating a variety of disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This wide range of bioactivity underscores the compound's versatility in therapeutic applications (Blanco‐Ania et al., 2017).
Microwave-assisted Synthesis
The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes using a direct annulation approach has been reported. This technique could facilitate the rapid and efficient synthesis of diazaspirocycles for research and development purposes (Macleod et al., 2006).
Propriétés
IUPAC Name |
9-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O3/c20-18(21)26-16-3-1-15(2-4-16)13-22-9-7-19(8-10-22)6-5-17(25)23(14-19)11-12-24/h1-4,18,24H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNNXVPLZBRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=C(C=C3)OC(F)F)CN(C1=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(Difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)
![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)



![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)